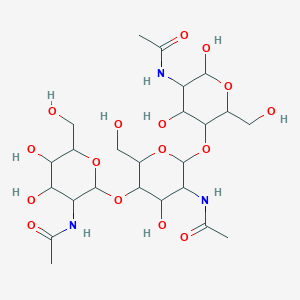

Chitotetraose, tetra-N-acetyl

Description

Significance as a Chitin (B13524) Oligosaccharide in Molecular Biology and Glycoscience

In molecular biology and glycoscience, Tetra-N-acetylchitotetraose is recognized for its fundamental role as a well-defined fragment of the larger chitin polymer. Its specific length and acetylation pattern allow for precise studies of carbohydrate-protein interactions and enzymatic activities.

The compound is a key substrate for various enzymes, including chitinases and chitin deacetylases. scirp.orgforth.gr For instance, research has utilized Tetra-N-acetylchitotetraose to study the mode of action of chitin deacetylase from Mucor rouxii and Colletotrichum lindemuthianum, revealing that the enzyme can fully deacetylate it. forth.gr Such studies are crucial for understanding how fungi modify their cell walls and how these modifications impact interactions with other organisms, particularly plants. forth.gr

Furthermore, the study of how N-acetylglucosamine oligomers like Tetra-N-acetylchitotetraose affect plant physiology is an active area of research. Experiments involving the expression of the N-ACETYLGLUCOSAMINYLTRANSFERASE (NodC) gene in Arabidopsis thaliana have shown that the accumulation of short N-acetylglucosamine oligomers can alter plant architecture and cell wall composition. nih.govnih.govoup.com These findings highlight the importance of such oligosaccharides in fundamental plant developmental processes. nih.govnih.gov

Below is a table summarizing the key chemical properties of Tetra-N-acetylchitotetraose.

| Property | Value |

| IUPAC Name | O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-D-glucose |

| Synonyms | Chitotetraose, tetra-N-acetyl; Chitin tetrasaccharide |

| Molecular Formula | C₃₂H₅₄N₄O₂₁ cymitquimica.com |

| Molecular Weight | 830.79 g/mol medchemexpress.com |

| Structure | A linear oligosaccharide of four β-1,4-linked N-acetylglucosamine (GlcNAc) units. ontosight.ai |

Overview of its Role as a Biological Signal Molecule

Tetra-N-acetylchitotetraose and other chitin oligomers function as potent biological signal molecules, particularly in the context of plant-microbe interactions. nih.govresearchgate.net They are recognized by plants as Microbe-Associated Molecular Patterns (MAMPs), which are conserved molecules characteristic of many microbes. nih.govsciopen.com

The perception of chitin fragments like Tetra-N-acetylchitotetraose by plant cell surface receptors triggers MAMP-triggered immunity (MTI). nih.govsciopen.com This is a basal defense response that helps plants defend against fungal pathogens. nih.govoup.com The plant's immune system is activated upon recognition, leading to a cascade of defense responses, including the expression of defense genes, production of antimicrobial compounds, and strengthening of the cell wall. nih.govresearchgate.net For example, in suspension-cultured cells of Lycopersicon peruvianum, Tetra-N-acetylchitotetraose has been shown to activate mitogen-activated protein kinases (MAPKs), which are key components of defense signaling pathways. nih.gov

Intriguingly, molecules structurally similar to chitin oligosaccharides play a role in beneficial symbiotic relationships. Nod factors, which are lipo-chitooligosaccharides (LCOs) produced by nitrogen-fixing rhizobia bacteria, are essential for the establishment of root nodulation in legumes. nih.gov These Nod factors share a backbone of N-acetylglucosamine oligomers. forth.gr Tetra-N-acetylchitotetraose itself is a component of the LCOs secreted by Rhizobia and serves as a substrate for the Rhizobium leguminosarum nodulation protein NodB, a deacetylase involved in Nod factor biosynthesis. forth.grmedchemexpress.com

This structural similarity suggests an evolutionary link between the mechanisms for recognizing pathogenic and symbiotic microbes. nih.govnih.gov The plant's ability to distinguish between a "friend" (symbiont) and a "foe" (pathogen) based on subtle variations in these chitin-related signal molecules is a subject of intensive research. oup.com

The following table summarizes the primary roles of Tetra-N-acetylchitotetraose as a biological signal molecule.

| Biological Role | Description |

| Plant Immunity Elicitor (MAMP) | Recognized by plant receptors to trigger MAMP-triggered immunity (MTI), a basal defense response against fungal pathogens. nih.govnih.gov |

| Component of Symbiotic Signals | Forms the backbone of lipo-chitooligosaccharides (LCOs), such as Nod factors, which are crucial for establishing symbiotic relationships between legumes and nitrogen-fixing bacteria. forth.grmedchemexpress.com |

| Substrate for Signal Modification | Acts as a substrate for enzymes like the NodB protein in Rhizobium, which modifies the oligosaccharide as part of the biosynthesis of Nod factors. forth.grmedchemexpress.com |

| Research Tool | Used in studies to understand the molecular basis of plant-microbe recognition and the signaling pathways involved in both defense and symbiosis. nih.govoup.com |

Properties

CAS No. |

2706-65-2; 38864-21-0 |

|---|---|

Molecular Formula |

C24H41N3O16 |

Molecular Weight |

627.597 |

IUPAC Name |

N-[5-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C24H41N3O16/c1-7(31)25-13-18(36)20(11(5-29)39-22(13)38)42-24-15(27-9(3)33)19(37)21(12(6-30)41-24)43-23-14(26-8(2)32)17(35)16(34)10(4-28)40-23/h10-24,28-30,34-38H,4-6H2,1-3H3,(H,25,31)(H,26,32)(H,27,33) |

InChI Key |

WZZVUHWLNMNWLW-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)NC(=O)C)O |

solubility |

not available |

Origin of Product |

United States |

Enzymatic Biotransformation and Metabolism of Tetra N Acetylchitotetraose

Biosynthesis and Production Methodologies

The synthesis of tetra-N-acetylchitotetraose, a fully acetylated chitooligosaccharide, can be achieved through both chemical and enzymatic methods. These approaches offer distinct advantages and challenges in obtaining this specific oligosaccharide with a defined structure.

Chemical Synthesis Approaches

Chemical synthesis provides a route to produce tetra-N-acetylchitotetraose, often involving the manipulation of protecting groups and controlled acetylation reactions.

The synthesis of fully N-acetylated chitooligosaccharides like tetra-N-acetylchitotetraose can be accomplished through the controlled N-acetylation of the corresponding glucosamine (B1671600) oligomer. researchgate.net A common starting material is the hydrochloride salt of the glucosamine oligomer, which requires deprotonation of the ammonium (B1175870) groups before acetylation. researchgate.net The choice of solvent, acetylating agent, and base are critical parameters that influence the degree and selectivity of N-acetylation. researchgate.netnih.gov For instance, the N-acetylation of chitohexaose (B1231835) has been performed using acetic anhydride. nih.gov One-pot deprotonation and N-acetylation reactions have been developed to synthesize tetra-N-acetyl-chitopentaose, and similar principles can be applied to produce tetra-N-acetylchitotetraose. researchgate.netnih.gov The reaction conditions are typically kept mild to prevent the undesirable O-acetylation of the hydroxyl groups on the sugar rings. nih.gov

A systematic study on the synthesis of tetra-N-acetyl-chitopentaose highlighted the influence of various reaction parameters. researchgate.netnih.gov The solvent was found to play a significant role in the selectivity between N- and O-acetylation, while the choice of acetylating agent and base affected both the degree of N-acetylation and the distribution of partially acetylated products. researchgate.netnih.gov Optimized conditions have been established to achieve the desired fully N-acetylated product in moderate yields. researchgate.netnih.gov

Table 1: Factors Influencing Controlled N-Acetylation

| Factor | Influence | Reference |

| Solvent | Affects the selectivity between N- and O-acetylation. | researchgate.netnih.gov |

| Acetylating Agent | Influences the degree of N-acetylation and product distribution. | researchgate.netnih.gov |

| Base | Affects the deprotonation of ammonium groups and the overall reaction efficiency. | researchgate.netnih.gov |

The chemical synthesis of complex oligosaccharides like tetra-N-acetylchitotetraose relies heavily on the use of protecting groups to mask specific hydroxyl and amino functionalities. nih.gov This strategy allows for the regioselective formation of glycosidic bonds and prevents unwanted side reactions. nih.gov Protecting groups must be stable under the reaction conditions used for chain elongation and selectively removable to allow for further modifications. universiteitleiden.nl

For the synthesis of 2-amino-2-deoxy-glycosides, a variety of N-protecting groups are employed. researchgate.net One example is the use of dimethylmaleoyl as an amino protecting group in the synthesis of chitotetraose and chitohexaose. researchgate.net This protecting group can be removed under specific conditions, followed by N-acetylation in a one-pot reaction to yield the fully N-acetylated product. researchgate.net The choice of protecting group can also influence the reactivity of the glycosyl donor and the stereoselectivity of the glycosylation reaction. nih.gov Electron-withdrawing protecting groups, for instance, can deactivate a glycosyl donor. universiteitleiden.nl

The synthesis of oligosaccharides often requires orthogonal protecting groups that can be removed independently of each other. nih.gov This allows for the sequential construction of the oligosaccharide chain. A variety of protecting groups for hydroxyl groups are also utilized, including ethers and esters, which can be cleaved under different conditions. universiteitleiden.nlrsc.org

Enzymatic Synthesis and Derivatization

Enzymatic methods offer a "green" alternative for the production of chitooligosaccharides, including tetra-N-acetylchitotetraose, under mild conditions. scirp.orgbohrium.com These methods can provide high specificity and avoid the use of hazardous chemicals often required in chemical synthesis. bohrium.comresearchgate.net

A novel approach for the synthesis and degradation of oligosaccharides involves the use of digital microfluidics (DMF). nih.govfrontiersin.org This technology utilizes microdroplets as individual reactors, allowing for the precise control and automation of enzymatic reactions on a small scale. nih.govfrontiersin.orgnih.gov The enzymatic degradation of tetra-N-acetylchitotetraose has been successfully demonstrated on a DMF platform. nih.govfrontiersin.orgnih.gov In these experiments, droplets containing the oligosaccharide and specific enzymes, such as β-1,4-N-acetylglucosaminidase (GlcNAcase), are mixed and incubated to facilitate the reaction. nih.gov

The DMF platform can be integrated with magnetic bead-based separation and purification techniques to automate the entire process, from reaction to product isolation. nih.gov This automated system has been used for the enzymatic degradation of a tagged version of tetra-N-acetylchitotetraose. nih.govresearchgate.net The development of such automated enzymatic synthesizers and sequencers holds great promise for advancing glycan research by overcoming the limitations of tedious manual operations and high reagent consumption. nih.govfrontiersin.orgnih.gov

Table 2: Components of a Digital Microfluidics System for Enzymatic Reactions

| Component | Function | Reference |

| Digital Microfluidic (DMF) Device | Platform for manipulating picoliter- to microliter-sized droplets containing reactants. | nih.govfrontiersin.org |

| Microdroplets | Act as microreactors for enzymatic synthesis or degradation. | nih.govfrontiersin.org |

| Enzymes (e.g., GlcNAcase) | Catalyze the specific biochemical transformation of the oligosaccharide. | nih.gov |

| Magnetic Beads | Used for the separation and purification of the reaction products. | nih.gov |

Enzymatic modification is a powerful tool for producing chitooligosaccharides with specific patterns of acetylation (PA). nih.govnih.gov The PA, along with the degree of polymerization (DP) and the fraction of acetylation (FA), significantly influences the biological activities of these molecules. nih.govnih.gov

Chitin (B13524) deacetylases (CDAs) are key enzymes used to modify the acetylation pattern of chito-oligosaccharides. nih.govnih.gov These enzymes can be used in either a forward (deacetylation) or reverse (acetylation) mode on fully acetylated or deacetylated chitooligosaccharide substrates of a defined DP. nih.gov For example, a chitin deacetylase from Saccharomyces cerevisiae has been shown to be active on N-acetylchito-oligosaccharides, including tetra-N-acetylchitotetraose. scirp.org Another CDA from Colletotrichum lindemuthianum can also fully deacetylate tetra-N-acetylchitotetraose. forth.gr

By carefully selecting the enzyme and substrate, it is possible to direct the synthesis towards fully acetylated (faCOS), partially acetylated (paCOS), or fully deacetylated (fdCOS) chitooligosaccharides. bohrium.comresearchgate.netmdpi.com For instance, the enzymatic hydrolysis of chitin can yield fully acetylated chitooligosaccharides like tetra-N-acetylchitotetraose. ontosight.ai The use of specific chitinases and chitosanases with different substrate specificities allows for the production of a wide variety of chito-oligosaccharides with defined structures. mdpi.comnih.gov The beta-N-acetylhexosaminidase from Aspergillus oryzae can catalyze the synthesis of N-acetylchitooligosaccharides, where di-N-acetylchitobiose acts as both a donor and an acceptor to form tri-N-acetylchitotriose, which in turn acts as an acceptor to produce tetra-N-acetylchitotetraose. nih.gov

Enzymatic Degradation and Catabolism Pathways

The catabolism of tetra-N-acetylchitotetraose is a stepwise process involving several key enzymes that work in concert to depolymerize the oligosaccharide into its constituent monosaccharide units, N-acetylglucosamine (GlcNAc).

Role of Chitinases in Cleavage and Oligomer Production

Chitinases are the primary drivers of tetra-N-acetylchitotetraose degradation. These enzymes are classified into two main categories based on their mode of action: endo-chitinases and exo-chitinases.

Endo-chitinases (EC 3.2.1.14) randomly cleave the internal β-1,4-glycosidic bonds within the tetra-N-acetylchitotetraose molecule. mdpi.com This initial cleavage results in the production of smaller chito-oligosaccharides. The substrate-binding sites of fungal chitinases, for instance, typically accommodate at least five sugar units, with cleavage occurring between specific subsites. nih.gov Endo-chitinases belonging to the glycoside hydrolase (GH) families 18 and 19 are commonly involved in this process. nih.gov While GH18 chitinases are found across various organisms, GH19 chitinases are more prevalent in plants. mdpi.com The action of endo-chitinases is crucial for increasing the number of chain ends accessible to exo-chitinases.

Exo-chitinases act on the ends of the oligosaccharide chains produced by endo-chitinases. There are two main types of exo-chitinases involved in the degradation of tetra-N-acetylchitotetraose:

Chitobiosidases (EC 3.2.1.29): These enzymes sequentially cleave di-acetylchitobiose units from the non-reducing end of the oligosaccharide.

β-N-Acetylhexosaminidases (EC 3.2.1.52), also known as β-N-acetylglucosaminidases: These enzymes hydrolyze the terminal non-reducing N-acetyl-D-hexosamine residues, releasing N-acetylglucosamine (GlcNAc) monomers. mdpi.comkopri.re.kr This final step in the degradation pathway is essential for providing readily metabolizable monosaccharides. For example, a β-N-acetylglucosaminidase from Streptomyces thermoviolaceus OPC-520 has been shown to hydrolyze chitin oligosaccharides to GlcNAc. nih.gov Similarly, an exochitinase from Streptomyces speibonae TKU048 demonstrated N-acetyl-β-glucosaminidase-like activity, efficiently hydrolyzing β-chitin powder to produce GlcNAc. nih.gov The concerted action of endo- and exo-chitinases ensures the complete breakdown of tetra-N-acetylchitotetraose. nih.gov

Chitin Deacetylase Activity and Regulation

Chitin deacetylases (CDAs; EC 3.5.1.41) introduce another layer of complexity to the biotransformation of tetra-N-acetylchitotetraose. These enzymes catalyze the hydrolysis of the N-acetamido bonds in the GlcNAc residues, converting them into D-glucosamine (GlcN) and producing chitosan (B1678972) oligomers. forth.grfrontiersin.org

The activity of chitin deacetylases is influenced by the degree of polymerization of the substrate. For instance, the chitin deacetylase from the fungus Mucor rouxii can fully deacetylate tetra-N-acetylchitotetraose. forth.grnih.gov However, it is less effective on oligomers with fewer than three residues. forth.grnih.gov The enzyme from Colletotrichum lindemuthianum also demonstrates the ability to completely deacetylate tetra-N-acetylchitotetraose. forth.gr Research on the chitin deacetylase from Aspergillus nidulans (AnCDA) has shown that it can fully deacetylate chito-oligomers from (GlcNAc)₃ to (GlcNAc)₆ in a non-processive manner. nih.gov

The deacetylation of tetra-N-acetylchitotetraose can impact its subsequent enzymatic degradation, as the presence of D-glucosamine residues can affect the substrate specificity of some chitinases. This modification of the chitinous substrate highlights the intricate interplay between different enzymes in the complete breakdown of chitin-derived oligosaccharides.

| Enzyme | Source Organism | Substrate(s) | Key Findings |

| Chitin Deacetylase | Mucor rouxii | N-acetylchitooligosaccharides | Fully deacetylates tetra-N-acetylchitotetraose and penta-N-acetylchitopentaose. forth.grnih.gov |

| Chitin Deacetylase | Colletotrichum lindemuthianum | Chitin oligosaccharides | Can fully deacetylate tetra-N-acetylchitotetraose. forth.gr |

| Chitin Deacetylase (AnCDA) | Aspergillus nidulans | Chito-oligomers | Catalyses full deacetylation of (GlcNAc)₃₋₆. nih.gov |

Microbial Chitin Degradation Systems

Microorganisms, particularly bacteria and fungi, have evolved sophisticated systems for the degradation of chitin and its oligomers, including tetra-N-acetylchitotetraose. These systems often involve a consortium of enzymes with complementary activities.

Marine bacteria, for example, are significant contributors to chitin degradation in aquatic environments. nih.gov Genera such as Vibrio, Pseudoalteromonas, and Shewanella are known to possess multiple endo- and exo-chitinase genes, enabling them to efficiently break down chitin into smaller, usable fragments. nih.gov The degradation of chitin is a highly regulated process, with the expression of chitinolytic enzymes often induced by the presence of chitin degradation products like GlcNAc or soluble chito-oligomers. frontiersin.org

In soil ecosystems, both bacteria and fungi play crucial roles in chitin turnover. frontiersin.org Fungi such as those from the genus Trichoderma produce a variety of chitinolytic enzymes, including endo- and exo-chitinases, that contribute to the breakdown of chitinous materials. researchgate.net The concerted action of these microbial enzymes ensures the efficient recycling of chitin in various environments.

The study of these microbial systems provides valuable insights into the enzymatic machinery responsible for the biotransformation of tetra-N-acetylchitotetraose and other chitin derivatives, paving the way for potential biotechnological applications.

Molecular Recognition and Signal Transduction Mechanisms of Tetra N Acetylchitotetraose

Plant-Microbe Interactions and Defense Elicitation

Tetra-N-acetylchitotetraose, a chitin (B13524) oligosaccharide, plays a pivotal role in the intricate chemical communication between plants and microbes. nih.gov It functions as a key signaling molecule, recognized by plants as an indicator of a fungal presence, thereby initiating a cascade of defense responses. nih.govnih.gov This recognition is fundamental to a plant's ability to defend itself against potential fungal pathogens. nih.gov The establishment of any plant-microbe relationship is dependent on this chemical interplay, which dictates the nature of the interaction. nih.gov

Priming Activity in Plant Defense Mechanisms

Tetra-N-acetylchitotetraose, a specific chito-oligosaccharide, functions as a potent elicitor of plant defense systems. nih.govnih.gov Chito-oligosaccharides are recognized by plant cells as pathogen-associated molecular patterns (PAMPs), triggering a state of heightened defense preparedness known as priming. nih.govnih.gov This priming effect enables a more rapid and robust activation of defense responses upon subsequent pathogen attack. The structural characteristics of chito-oligosaccharides, including their degree of polymerization and pattern of acetylation, are critical determinants of their priming activity. Research has indicated that the specific arrangement of acetyl groups along the oligosaccharide chain can significantly influence its effectiveness in inducing plant defense responses. nih.gov For instance, studies on chitotetramers have shown that mono-acetylated forms can have a remarkable priming effect in rice cells. nih.gov While tetra-N-acetylchitotetraose is fully acetylated, its role as a component of the lipo-chito-oligosaccharides (LCOs) secreted by rhizobia highlights its significance in plant-microbe interactions and the elicitation of plant responses. nih.govnih.gov The recognition of such oligosaccharides by plant plasma membrane receptors is a key initial step in the signaling cascade that leads to the activation of downstream defense mechanisms. nih.govresearchgate.net

Microbial Interactions and Transport Systems

Interactions with Bacterial Enzymes (e.g., Chitinases, Nod Enzymes)

Tetra-N-acetylchitotetraose serves as a substrate for various bacterial enzymes involved in chitin metabolism and symbiotic signaling. In the context of nitrogen-fixing symbiosis between rhizobia and leguminous plants, tetra-N-acetylchitotetraose is a key intermediate in the biosynthesis of Nod factors. nih.gov The Rhizobium leguminosarum nodulation protein NodB, a chitooligosaccharide deacetylase, acts on tetra-N-acetylchitotetraose to remove the acetyl group from the non-reducing end. nih.govmdpi.com This deacetylation is a prerequisite for the subsequent action of NodA, an N-acyltransferase, which attaches a fatty acyl chain to the free amino group, a critical step in the formation of the final Nod factor structure. nih.gov Studies have shown that chitotetraose is a better substrate for this acylation activity than shorter chitooligosaccharides like chitobiose or chitotriose. nih.gov

Furthermore, tetra-N-acetylchitotetraose and its derivatives can interact with chitinases. For instance, a synthesized compound containing a tetra-N-acetyl-chitotetraosyl moiety has been shown to inactivate chitinase, suggesting that this oligosaccharide structure can be recognized by the active site of these enzymes. nih.gov Bacterial chitinases are crucial for breaking down environmental chitin into smaller oligosaccharides, and their interaction with these products, including tetra-N-acetylchitotetraose, is a key aspect of chitin utilization. nih.gov

Modulation of Lipopolysaccharide (LPS) Interactions by Acetylation Degree

The degree of N-acetylation of chito-oligosaccharides plays a significant role in their interaction with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. researchgate.net Generally, the binding affinity of chitosans to LPS decreases as the degree of acetylation increases. researchgate.netresearchgate.net This is attributed to the reduction in the number of positively charged amino groups that can electrostatically interact with the negatively charged LPS. However, N-acetyl groups can participate in hydrophobic interactions with the lipid A portion of LPS. researchgate.net For fully N-acetylated oligosaccharides like tetra-N-acetylchitotetraose, these hydrophobic interactions would be the primary mode of association with LPS. Molecular modeling studies have suggested that as the acetate (B1210297) group content increases, the number of bonds stabilizing the complex with LPS decreases. researchgate.net Furthermore, the binding energy of chitooligosaccharides to LPS has been shown to increase with the number of monosaccharide residues. researchgate.net Therefore, the interaction of tetra-N-acetylchitotetraose with LPS is a complex interplay between the lack of strong electrostatic interactions and the presence of hydrophobic and other non-covalent interactions, which is distinct from its less acetylated counterparts.

Molecular Mechanisms in Diverse Biological Models

Attenuation of Amyloid-β Induced Damage in Biological Models

The accumulation of amyloid-β (Aβ) peptides is a central pathological hallmark of Alzheimer's disease, leading to synaptic dysfunction, neuroinflammation, and neuronal cell death. Research into compounds that can mitigate Aβ-induced damage is a critical area of therapeutic development. Among these, N-acetylated chitooligosaccharides have emerged as promising neuroprotective agents. Specifically, Tetra-N-acetylchitotetraose has demonstrated significant potential in preclinical models of Alzheimer's disease.

Studies have shown that Tetra-N-acetylchitotetraose can improve both learning and memory in rat models of Alzheimer's disease, suggesting a direct counteractive effect against the cognitive deficits induced by Aβ. researchgate.net The neuroprotective mechanisms of this class of compounds are multifaceted and have been elucidated in various biological models, including animal and cell-based systems. These mechanisms primarily involve the direct inhibition of Aβ aggregation, reduction of oxidative stress, and modulation of inflammatory pathways.

Inhibition of Amyloid-β Aggregation and Fibril Formation

A primary mechanism by which N-acetylated chitooligosaccharides, including by extension Tetra-N-acetylchitotetraose, are thought to exert their neuroprotective effects is through the direct interference with Aβ aggregation. Research on chitooligosaccharides (COS) has demonstrated their ability to inhibit the formation of Aβ fibrils and to disaggregate pre-formed fibrils in a dose-dependent manner. This anti-fibrillogenesis and fibril-destabilizing property is crucial in reducing the neurotoxic burden of Aβ plaques. nih.gov By preventing the assembly of toxic Aβ oligomers and fibrils, these compounds can mitigate the initial cascade of events that lead to neuronal damage.

Reduction of Oxidative Stress

Oxidative stress is a significant contributor to the pathogenesis of Alzheimer's disease, with Aβ peptides known to induce the production of reactive oxygen species (ROS). N-acetylated chitooligosaccharides have been shown to possess potent antioxidant properties. In animal models, treatment with these compounds has been associated with a decrease in markers of oxidative stress, such as malondialdehyde (MDA), and an increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). By scavenging free radicals and bolstering the endogenous antioxidant defense systems, Tetra-N-acetylchitotetraose can protect neurons from Aβ-induced oxidative damage.

Anti-Inflammatory Effects

The table below summarizes the key research findings on the attenuation of amyloid-β induced damage by N-acetylated chitooligosaccharides in various biological models.

| Biological Model | Compound Class | Key Findings | Proposed Molecular Mechanism |

| Rat Model of Alzheimer's Disease | Tetra-N-acetylchitotetraose | Improved learning and memory. | Attenuation of Aβ-induced cognitive deficits. |

| Rat Cortical Neurons | Chitooligosaccharides (COS) | Attenuated Aβ₁₋₄₂-induced neurotoxicity. | Inhibition of Aβ fibril formation and disaggregation of pre-formed fibrils. |

| Animal Models | N-acetyl chitooligosaccharides (NA-COS) | Ameliorated hippocampal neurodegeneration; improved cognitive function. | Reduction of oxidative stress; anti-inflammatory effects. |

| PC-12 Cells | N-acetyl chitooligosaccharides (NA-COS) | Attenuated Aβ-generated cytotoxicity; maintained higher cell viability. | Upregulation of Bcl-2 expression. |

Table 1: Research Findings on the Attenuation of Amyloid-β Induced Damage by N-acetylated Chitooligosaccharides

Advanced Methodologies for Research on Tetra N Acetylchitotetraose

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods are fundamental to the analysis of tetra-N-acetylchitotetraose. They offer complementary information, from precise mass determination to the separation of complex oligosaccharide mixtures.

Mass spectrometry is a powerful tool for determining the molecular weight and structure of oligosaccharides like tetra-N-acetylchitotetraose. Various ionization techniques can be employed, each offering specific advantages for carbohydrate analysis.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive method for the analysis of complex biological molecules, including oligosaccharides. slu.se In this technique, the oligosaccharide sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. youtube.com The time it takes for the ionized molecules to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for precise molecular weight determination. youtube.com

MALDI-TOF MS has been successfully used to characterize chitin (B13524) oligosaccharides, including tetra-N-acetylchitotetraose. nih.govresearchgate.net The resulting mass spectrum typically shows peaks corresponding to the sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts of the oligosaccharide. researchgate.netresearchgate.net This technique is particularly useful for analyzing mixtures of chitin oligosaccharides with varying degrees of polymerization (DP), providing information on the distribution of different chain lengths. nih.govnih.gov

Table 1: Representative MALDI-TOF MS Data for Chitin Oligosaccharides

| Degree of Polymerization (DP) | Compound Name | Expected m/z ([M+Na]⁺) |

| 2 | Di-N-acetylchitobiose | 447.16 |

| 3 | Tri-N-acetylchitotriose | 650.24 |

| 4 | Tetra-N-acetylchitotetraose | 853.32 |

| 5 | Penta-N-acetylchitopentaose | 1056.40 |

| 6 | Hexa-N-acetylchitohexaose | 1259.48 |

Note: The expected m/z values are calculated based on the chemical formula of the sodium adducts of the respective N-acetylated chitooligosaccharides.

Electrospray Ionization Mass Spectrometry (ESI-MS) is another valuable technique for the analysis of oligosaccharides and their degradation products. ESI is a soft ionization method that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. This makes it well-suited for studying non-covalent complexes and for monitoring reaction kinetics.

ESI-MS has been employed to identify and quantify the low molecular weight degradation products of chitin and chitosan (B1678972). This is crucial for understanding the enzymatic or chemical hydrolysis of these polysaccharides. Kinetic measurements of chitin degradation can be performed using ESI-MS, providing insights into reaction rates and mechanisms. researchgate.netnih.gov For example, the kinetics of hydrolysis of the fully N-acetylated chitin tetramer in concentrated hydrochloric acid have been studied by monitoring the amounts of the lower DP oligomers over time. nih.gov

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing the structure and dynamics of biomolecules in solution. nih.govmdpi.com When applied to oligosaccharides like tetra-N-acetylchitotetraose, it can provide information about the number of exchangeable protons (hydroxyl and amide protons), which is related to the molecule's conformation and hydrogen bonding network. acs.orgnih.gov

In an HX-MS experiment, the analyte is incubated in a deuterated solvent (e.g., D₂O), leading to the exchange of labile protons with deuterium atoms. youtube.com The resulting increase in mass is then measured by mass spectrometry. The rate and extent of deuterium exchange can reveal details about the solvent accessibility of different parts of the molecule, offering insights into its three-dimensional structure. acs.orgnih.gov HX-MALDI-TOF MS has been successfully used to determine the number of exchangeable protons in chitotetraose, contributing to a better understanding of its structure and conformation in solution. acs.orgnih.gov

Table 2: Exchangeable Protons in Tetra-N-acetylchitotetraose

| Type of Exchangeable Proton | Number of Protons |

| Hydroxyl (-OH) Protons | 14 |

| Amide (-NH) Protons | 4 |

| Total Exchangeable Protons | 18 |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and efficient method for the separation and quantification of underivatized carbohydrates. mdpi.comchromatographyonline.com This technique is particularly well-suited for the analysis of complex mixtures of oligosaccharides, including the products of chitin hydrolysis. researchgate.netresearchgate.net

In HPAEC, carbohydrates are separated on a strong anion-exchange column at high pH, where their hydroxyl groups are partially ionized, allowing them to interact with the stationary phase. thermofisher.comyoutube.com Pulsed Amperometric Detection (PAD) provides direct and sensitive detection of carbohydrates without the need for derivatization by measuring the current generated from their oxidation at the surface of a gold electrode. creative-biolabs.comnih.gov

HPAEC-PAD has been used for the analysis of fully acetylated chitooligosaccharides, including tetra-N-acetylchitotetraose. researchgate.net The method allows for the separation of oligosaccharides based on their size, charge, and linkage isomers, providing detailed information about the composition of a sample. youtube.comjasco.hu

Table 3: Typical HPAEC-PAD Operating Parameters for Chitooligosaccharide Analysis

| Parameter | Condition |

| Column | Anion-exchange column (e.g., CarboPac series) |

| Mobile Phase | Sodium hydroxide or sodium acetate (B1210297) gradient |

| Detection | Pulsed Amperometric Detection (PAD) with a gold working electrode |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of glycans in solution. nih.gov It provides information on the configuration of sugar residues, anomeric configuration (α or β), glycosidic linkages, the number of sugar residues, and the position of substituents. nih.govglycopedia.eu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unravel the complex structures of oligosaccharides. pharmtech.com

For tetra-N-acetylchitotetraose, ¹H NMR and ¹³C NMR are fundamental for confirming its primary structure. The chemical shifts and coupling constants of the anomeric protons are particularly informative for determining the β-(1→4) linkages between the N-acetylglucosamine units. 2D NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign all the proton and carbon signals and to establish the connectivity between the monosaccharide residues. pharmtech.comacs.org

Table 4: Key NMR Parameters for Tetra-N-acetylchitotetraose Structural Analysis

| NMR Experiment | Information Obtained |

| ¹H NMR | Anomeric proton chemical shifts and coupling constants, number of sugar residues. mdpi.com |

| ¹³C NMR | Chemical shifts of all carbon atoms, including anomeric carbons. |

| COSY | Correlation of scalar-coupled protons within a sugar residue. |

| TOCSY | Correlation of all protons within a spin system (a single sugar residue). |

| HSQC | Correlation of protons with their directly attached carbons. |

| HMBC | Correlation of protons and carbons over two or three bonds, establishing glycosidic linkages. |

Molecular and Cellular Assays

In vivo Calcium Reporter Assays

In vivo calcium reporter assays are pivotal in elucidating the role of Tetra-N-acetylchitotetraose as a microbe-associated molecular pattern (MAMP) in plant immunity. Recognition of chitin fragments at the cell surface triggers a rapid and transient increase in cytosolic calcium concentration ([Ca²⁺]cyt), a crucial early step in the signaling cascade that activates defense responses. cell.comnih.govapsnet.org To monitor these dynamics in living tissues, researchers utilize genetically encoded calcium indicators (GECIs), which are fluorescent proteins that change their spectral properties upon binding calcium. researchgate.net

One such advanced sensor is R-GECO1, an intensity-based reporter that has demonstrated superior sensitivity and signal change compared to older Förster resonance energy transfer (FRET)-based sensors like Yellow Cameleon. nih.govnih.gov Studies in the model plant Arabidopsis thaliana have successfully employed R-GECO1 to visualize chitin-induced [Ca²⁺]cyt signals at the single-cell level. nih.govnih.gov This methodology has revealed defined [Ca²⁺]cyt oscillations in epidermal and guard cells and has identified that in roots, the calcium signals initiate specifically from the elongation zone. cell.comnih.gov Similarly, in the bryophyte Physcomitrella patens, the sensor GCaMPf6 has been used to show that chitin oligosaccharides induce Ca²⁺ oscillations that propagate across the whole plant in a dose-dependent manner. apsnet.org

These reporter assays confirm that the perception of chitin oligomers like Tetra-N-acetylchitotetraose leads to specific and spatially organized calcium signatures. nih.gov The ability to image these signals in real-time within intact organisms provides invaluable spatial and temporal information about the activation of the plant immune system. cell.comyoutube.com

| Calcium Reporter | Reporter Type | Key Advantage | Organism Studied | Reference |

|---|---|---|---|---|

| R-GECO1 | Intensity-based | High sensitivity and signal change | Arabidopsis thaliana | nih.govnih.gov |

| GCaMPf6 | Intensity-based | Enables visualization of whole-plant Ca²⁺ propagation | Physcomitrella patens | apsnet.org |

| NES-YC3.6 | FRET-based (ratiometric) | Ratiometric measurement can correct for motion artifacts | Arabidopsis thaliana | nih.gov |

Radiotracer Methodologies for Metabolic Pathway Elucidation

Radiotracer methodologies are essential for tracking the absorption, distribution, metabolism, and excretion (ADME) of compounds like Tetra-N-acetylchitotetraose within an organism. By replacing one or more atoms in the molecule with a radioactive isotope, such as carbon-14 (¹⁴C) or tritium (³H), researchers can follow the metabolic fate of the compound with high sensitivity and specificity. wuxiapptec.com

The synthesis of a radiolabeled version of Tetra-N-acetylchitotetraose would typically involve a multi-step chemical process starting from a simple labeled precursor. For instance, a synthesis could begin with a ¹⁴C-labeled starting material like [¹⁴C]potassium cyanide or barium [¹⁴C]carbonate, which can be converted into labeled intermediates. wuxiapptec.comnih.gov For a complex oligosaccharide, a common strategy is to use solid-phase synthesis techniques to build the molecule, incorporating a ¹⁴C-labeled N-acetylglucosamine monomer at a metabolically stable position. nih.gov This ensures that the radiolabel remains with the core structure of the molecule through various metabolic transformations.

Once the radiolabeled Tetra-N-acetylchitotetraose is synthesized and administered to an experimental system (e.g., an animal model or plant), its pathway can be traced. Tissues and excreta are collected over time, and the amount of radioactivity is quantified. Techniques like quantitative whole-body autoradiography can provide a visual map of the compound's distribution, while chromatographic separation of metabolites from tissue extracts followed by radiometric detection allows for the identification of biotransformation products. This approach provides definitive data on metabolic pathways, clearance rates, and potential sites of accumulation.

Black Lipid Membrane (BLM) Electrophysiology for Membrane Transport Studies

Black lipid membrane (BLM) electrophysiology is a powerful technique for investigating the transport of molecules, including sugars and oligosaccharides, across a lipid bilayer. researchgate.net A BLM is an artificial planar lipid bilayer formed across a small aperture, separating two aqueous compartments, which mimics a biological membrane. researchgate.net This method allows for the precise measurement of ion currents and the permeability of non-electrolytes in a highly controlled environment. researchgate.netnih.gov

While specific BLM studies on the passive diffusion of Tetra-N-acetylchitotetraose are not prominently documented, the methodology is well-suited for such investigations. As a neutral, water-soluble oligosaccharide, its ability to passively cross cell membranes is expected to be low. BLM experiments could quantify this permeability. In a typical setup, a concentration gradient of Tetra-N-acetylchitotetraose would be established across the BLM. The flux of the uncharged molecule across the membrane would not be measured electrically. Instead, its permeability could be assessed by measuring the osmotic water flow it induces, which causes membrane deformation that can be detected optically, or by collecting samples from the receiving compartment over time for chemical analysis.

Furthermore, if a specific transporter protein for Tetra-N-acetylchitotetraose were known, it could be reconstituted into the BLM. frontiersin.org The protein-mediated transport could then be measured electrically if the transport is electrogenic (i.e., involves a net movement of charge), as is the case for many sugar co-transporters like SGLT1. frontiersin.orgfraunhofer.de This would allow for detailed kinetic characterization of the transport process.

Ligand-Enzyme Solid-Phase Assays

Solid-phase assays are widely used to study the interactions between enzymes and their ligands, such as the hydrolysis of Tetra-N-acetylchitotetraose by chitinases. In these assays, either the enzyme or the ligand is immobilized on a solid support, which simplifies the separation of the enzyme-ligand complex from free components and allows for repeated use. nih.govresearchgate.net

A common approach is to immobilize the chitinase enzyme on a carrier matrix. Various materials, including alginate beads, grafted k-carragenan, and clay particles, have been successfully used for chitinase immobilization. nih.govresearchgate.net The immobilized enzyme is then exposed to a solution containing Tetra-N-acetylchitotetraose. The enzymatic activity can be determined by measuring the rate of product formation over time. Since the hydrolysis of Tetra-N-acetylchitotetraose yields two molecules of di-N-acetylchitobiose, the reaction can be monitored by quantifying the appearance of this product using techniques like high-performance liquid chromatography (HPLC).

This immobilized setup offers several advantages for studying enzyme kinetics. It often enhances the stability of the enzyme against changes in temperature and pH. nih.gov For example, one study showed that an immobilized exochitinase had an optimal temperature of 45 °C, compared to 35 °C for the free enzyme, and it retained 76.7% of its activity at 75 °C, whereas the free enzyme was completely inactivated. nih.gov Such assays allow for the determination of key kinetic parameters, as shown in the table below.

Biochemical Binding Studies for Receptor-Ligand Interactions

Biochemical binding studies are crucial for understanding how cells recognize Tetra-N-acetylchitotetraose. In plants, this molecule acts as a signal, perceived by pattern recognition receptors (PRRs) on the cell surface to initiate an immune response. nih.govnih.gov Key receptors in Arabidopsis thaliana include the lysin motif (LysM) receptor kinases CERK1 (Chitin Elicitor Receptor Kinase 1) and LYK5. nih.govnih.govuniprot.org

Binding studies have revealed that LYK5 functions as the primary high-affinity receptor for chitin oligomers. nih.govnih.govosti.gov Upon binding chitin, LYK5 forms a complex with the co-receptor CERK1, which is essential for downstream signal transduction. nih.govnih.gov While CERK1 can bind chitin directly, its affinity is significantly lower than that of LYK5. researchgate.net

Several techniques are employed to quantify these interactions:

Isothermal Titration Calorimetry (ITC): This is a gold-standard method that directly measures the heat released or absorbed during a binding event. nih.govunizar.esnih.gov ITC allows for the simultaneous determination of the binding affinity (Kₐ), dissociation constant (Kₔ), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single label-free experiment. nih.govresearchgate.net

Surface Plasmon Resonance (SPR): SPR is a sensitive optical technique for monitoring molecular interactions in real-time without labels. nih.govhelsinki.fi One binding partner (e.g., the receptor) is immobilized on a sensor surface, and the other (the ligand, Tetra-N-acetylchitotetraose) is flowed over it. Binding is detected as a change in the refractive index at the surface. nih.gov

Affinity Pull-Down Assays: In this method, chitin-conjugated magnetic beads are used to "pull down" proteins that bind to chitin from a cell lysate. Studies have shown that both LYK5 and CERK1 can be isolated from plant cell extracts using this approach, confirming their ability to bind chitin. nih.gov

| Receptor | Ligand | Dissociation Constant (Kₔ) | Method | Reference |

|---|---|---|---|---|

| AtLYK5 | Chitohexaose (B1231835) | ~2.9 nM | Microscale Thermophoresis | nih.gov |

| AtCERK1 | Chitooctaose | ~45 µM | Isothermal Titration Calorimetry | researchgate.net |

Computational Approaches and Modeling

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, provide powerful atomic-level insights into the behavior of Tetra-N-acetylchitotetraose and its interactions with biological macromolecules. nih.govnih.gov These approaches complement experimental data by predicting binding modes, calculating binding energies, and exploring the conformational dynamics of the molecule and its complexes.

Molecular Docking is used to predict the preferred orientation of Tetra-N-acetylchitotetraose when it binds to a receptor or enzyme active site. The method involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on interaction energies. For example, docking studies have been used to investigate how chitooligosaccharides interact with Toll-like receptors (TLRs), predicting binding energies and identifying key amino acid residues involved in the interaction. nih.gov

Molecular Dynamics (MD) Simulations are used to study the time-dependent behavior of molecular systems. nih.gov An initial structure, often derived from docking or X-ray crystallography, is subjected to the forces of a chosen force field, and the equations of motion are solved iteratively to simulate the movement of atoms over time. MD simulations of Tetra-N-acetylchitotetraose in aqueous solution can reveal its conformational flexibility, intramolecular hydrogen bonding patterns, and interactions with water molecules. researchgate.netdaneshyari.comrsc.org When studying a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking, reveal conformational changes in the protein upon ligand binding, and provide a more refined estimate of binding free energy. nih.gov

Recent studies have combined MD simulations with machine learning (MD/ML) to more accurately predict the binding strength of large, flexible ligands like lipo-chitooligosaccharides to plant receptors, a technique directly applicable to Tetra-N-acetylchitotetraose. nih.gov

| Methodology | System Studied | Key Findings | Reference |

|---|---|---|---|

| Molecular Docking | Chitooligomers with plasma proteins (HSA, AGP) | Binding energy increases with molecular weight and decreases with deacetylation. | nih.gov |

| Molecular Dynamics (MD) | Chitin nanofibrils in aqueous solution | Revealed hydrogen bonding patterns and helical shape of fibrils. | rsc.org |

| Molecular Dynamics (MD) | Chitin and chitosan oligomers binding to α-chitin crystal | Calculated free energy landscapes and binding energies for adsorption. | nih.gov |

| MD/Machine Learning | Lipo-chitooligosaccharides with plant receptors | Developed a hybrid approach to accurately rank ligand binding strengths. | nih.gov |

Molecular Modeling for Complex Structures

Molecular modeling has emerged as a powerful tool to elucidate the three-dimensional structures and conformational dynamics of complex carbohydrates like Tetra-N-acetylchitotetraose and their interactions with proteins. These computational approaches provide insights at an atomic level that are often complementary to experimental techniques.

Conformational Analysis: The flexibility of the glycosidic linkages in Tetra-N-acetylchitotetraose allows it to adopt a variety of conformations in solution. Molecular mechanics and molecular dynamics (MD) simulations are employed to explore the potential energy surface of the molecule and identify low-energy conformations. For instance, MD simulations can illustrate the structural evolution of solvated chitosan, a related polymer, showing the transformation from chitin and the arrangement of the polysaccharide chains in an aqueous environment. nih.gov These simulations help in understanding the conformational preferences of the oligosaccharide before it binds to a protein.

Homology Modeling and Docking: In the absence of an experimentally determined crystal structure of a Tetra-N-acetylchitotetraose-protein complex, homology modeling can be used to build a theoretical model of the protein's three-dimensional structure. Subsequently, molecular docking simulations can predict the preferred binding orientation of Tetra-N-acetylchitotetraose within the protein's active site. These docking studies can provide initial insights into the key interactions driving complex formation.

Molecular Dynamics (MD) Simulations of Complexes: Once a model of the complex is obtained, either from experimental data or docking, MD simulations can be performed to study the dynamic behavior of the complex over time. These simulations provide a detailed view of the conformational changes that may occur upon binding, the stability of the protein-ligand interactions, and the role of solvent molecules in the binding process. For example, MD simulations have been used to study the binding of N-acetylglucosamine (NAG) oligomers to Hen Egg-White Lysozyme (HEWL), revealing the intricate network of hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov

Protein-Ligand Interaction Analysis

The study of protein-ligand interactions is crucial for understanding the biological function of Tetra-N-acetylchitotetraose. A combination of experimental and computational techniques is utilized to characterize these interactions in detail.

X-ray Crystallography: X-ray crystallography is a high-resolution technique that can determine the precise three-dimensional structure of a Tetra-N-acetylchitotetraose-protein complex. The resulting electron density map allows for the visualization of the exact binding mode of the ligand, the identification of interacting amino acid residues, and the geometry of the interactions. A notable example is the crystal structure of Tetra-N-acetylchitotetraose bound to HEWL, which has been determined by X-ray powder diffraction and is available in the Protein Data Bank (PDB ID: 1sf7). This study revealed that the oligosaccharide binds to the A, B, C, and D subsites of the enzyme's active site cleft. frontiersin.orgpdbj.org

Computational Analysis of Interactions: Computational methods, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can be used to calculate the binding free energy of a protein-ligand complex from MD simulation trajectories. mdpi.com This approach provides a theoretical estimation of the binding affinity and allows for the decomposition of the binding energy into contributions from different types of interactions (e.g., electrostatic, van der Waals). Furthermore, detailed analysis of the simulation trajectories can identify key amino acid residues involved in the interaction and quantify the persistence of specific hydrogen bonds and hydrophobic contacts throughout the simulation. nih.gov For instance, in the HEWL-Tetra-N-acetylchitotetraose complex, key interactions are expected with residues lining the active site cleft, including those involved in catalysis such as Glu35 and Asp52. frontiersin.orgnih.gov

Interactive Data Tables

| Parameter | Value | Unit |

|---|---|---|

| Binding Affinity (Kd) | 0.76 | μM |

| Gibbs Free Energy (ΔG°) | -8.4 | kcal/mol |

| Enthalpy Change (ΔH°) | -11.0 | kcal/mol |

| Entropic Contribution (-TΔS°) | 2.6 | kcal/mol |

| Protein | Ligand | Binding Subsites | PDB ID |

|---|---|---|---|

| Hen Egg-White Lysozyme (HEWL) | Tetra-N-acetylchitotetraose | A, B, C, D | 1sf7 |

Emerging Research Frontiers and Biotechnological Implications of Tetra N Acetylchitotetraose

Elucidation of Structure-Function Relationships

The biological activity of tetra-N-acetylchitotetraose is intrinsically linked to its specific chemical structure. Comprising four β-(1,4)-linked N-acetylglucosamine (GlcNAc) residues, its defined length and full acetylation are critical determinants of its function. Research into chitin (B13524) oligomers has consistently shown that the degree of polymerization (DP) and the pattern of acetylation (PA) are key to their biological effects. nih.gov

In plants, tetra-N-acetylchitotetraose is recognized as a microbe-associated molecular pattern (MAMP), triggering a cascade of defense responses. medchemexpress.comglpbio.com This recognition is highly specific; the plant's immune system can distinguish between different chain lengths of chitin fragments. While shorter oligomers may be less active or inactive, and longer chains may have different binding affinities, the tetramer and other medium-chain oligomers are often potent elicitors. nih.gov The arrangement of the N-acetyl groups is crucial for binding to plant cell surface receptors, such as LysM receptor-like kinases, initiating a signaling pathway that leads to the activation of defense genes and the production of antimicrobial compounds. nih.gov The precise conformation of the tetrasaccharide allows it to fit into the binding pocket of these receptors, inducing a conformational change that transmits a signal across the cell membrane.

The structure of tetra-N-acetylchitotetraose also makes it a substrate for certain enzymes, such as the NodB deacetylase from Rhizobium leguminosarum. medchemexpress.comglpbio.com This highlights another facet of its structure-function relationship: its role as a precursor or intermediate in the formation of other bioactive molecules, like Nod factors, which are crucial for the symbiotic relationship between rhizobia and leguminous plants.

Table 1: Key Structural Features of Tetra-N-acetylchitotetraose and Their Functional Implications

| Structural Feature | Functional Implication |

| Four β-(1,4)-linked N-acetylglucosamine units | Optimal length for recognition by specific plant immune receptors. |

| Full N-acetylation | Crucial for receptor binding and initiating defense signaling. |

| Specific three-dimensional conformation | Allows for precise docking into the active sites of receptors and enzymes. |

| Substrate for specific enzymes (e.g., NodB) | Plays a role in symbiotic plant-microbe interactions. medchemexpress.comglpbio.com |

Potential as Research Tools in Glycoscience and Plant Biology

The defined structure of tetra-N-acetylchitotetraose makes it an invaluable tool for researchers in glycoscience and plant biology. Unlike heterogeneous mixtures of chitin oligosaccharides, a pure, well-characterized tetramer allows for precise and reproducible experiments to probe the intricacies of carbohydrate-protein interactions.

In glycoscience, chemically synthesized or enzymatically produced pure chitin oligomers, including the tetramer, serve as molecular probes to study the specificity and binding kinetics of carbohydrate-binding proteins (lectins) and glycosylhydrolases (e.g., chitinases). nih.gov The availability of such defined molecules is essential for elucidating the structure-function relationships of these proteins. researchgate.net For instance, they can be used in assays to screen for new enzymes or to characterize the active sites of known ones.

In plant biology, tetra-N-acetylchitotetraose is used to investigate the mechanisms of plant immunity. By applying a known concentration of the pure tetramer, researchers can synchronously activate the chitin signaling pathway and study the downstream events, such as ion fluxes, the production of reactive oxygen species (ROS), and the expression of defense-related genes. nih.gov This allows for a detailed dissection of the signaling cascade and the identification of key components involved in plant defense. Furthermore, labeled versions of tetra-N-acetylchitotetraose could be used to visualize its binding to receptors on the cell surface and to track its uptake and movement within plant tissues.

Development of Novel Bioactive Elicitors for Crop Protection

The ability of tetra-N-acetylchitotetraose to elicit strong defense responses in plants at low concentrations makes it a prime candidate for the development of novel, environmentally friendly crop protection agents. medchemexpress.comglpbio.com As a natural and biodegradable molecule, it offers an attractive alternative to synthetic pesticides.

When applied to plants, tetra-N-acetylchitotetraose can induce a state of heightened defense readiness, often referred to as "priming." This allows the plant to respond more quickly and robustly to subsequent attacks by pathogens or pests. The induced resistance is often broad-spectrum, providing protection against a range of fungal and bacterial diseases. nih.gov

Research in this area focuses on several key aspects:

Optimizing application methods: Studies are exploring the most effective ways to deliver tetra-N-acetylchitotetraose to crops, including seed treatments, soil drenches, and foliar sprays.

Formulation development: To enhance stability and efficacy in the field, researchers are developing formulations that protect the oligosaccharide from degradation and ensure its availability to the plant.

Synergistic effects: There is growing interest in combining tetra-N-acetylchitotetraose with other biostimulants or beneficial microbes to achieve synergistic effects on plant growth and disease resistance.

The development of chitin-based elicitors is a promising strategy for sustainable agriculture, and tetra-N-acetylchitotetraose, with its well-defined structure and potent activity, is at the forefront of this research.

Table 2: Research Findings on the Elicitor Activity of Chitin Oligomers

| Research Finding | Implication for Crop Protection |

| Chitin oligomers induce the production of pathogenesis-related (PR) proteins. nih.gov | Enhanced enzymatic defenses against fungal cell walls. |

| Chitin fragments trigger the generation of reactive oxygen species (ROS). nih.gov | Direct antimicrobial activity and signaling role in defense. |

| Application of chitin oligosaccharides leads to the reinforcement of plant cell walls. | Physical barrier against pathogen penetration. |

| Chitin elicitors can induce systemic acquired resistance (SAR). | Whole-plant, long-lasting protection against a broad range of pathogens. |

Advancements in Glycan Engineering and Nanopore Technologies

The precise biological activities of tetra-N-acetylchitotetraose are driving advancements in glycan engineering. The goal is to develop efficient and scalable methods for the production of structurally defined oligosaccharides. Traditional methods of producing chitin oligomers often result in heterogeneous mixtures. Modern biotechnological approaches are being explored to overcome this limitation.

Glycan engineering efforts include:

Enzymatic synthesis: Utilizing engineered chitinases and transglycosylases to synthesize tetra-N-acetylchitotetraose and other defined chitin oligomers. vtt.fi By modifying the catalytic residues of these enzymes, their hydrolytic activity can be suppressed while promoting their synthetic capabilities.

Metabolic engineering: Modifying microbial systems to produce specific chitin synthases that synthesize oligosaccharides of a desired length. frontiersin.org This approach offers the potential for sustainable and controlled production of pure tetra-N-acetylchitotetraose.

In parallel, nanopore technologies are emerging as a powerful tool for the analysis of single molecules, including glycans. nih.govnih.gov While still in its early stages for complex carbohydrate sequencing, the principle of passing a molecule through a nanoscale pore and measuring the resulting changes in ionic current holds promise for the characterization of oligosaccharides like tetra-N-acetylchitotetraose. anu.edu.au Future applications could include:

Quality control: Rapidly assessing the purity and chain length of enzymatically or synthetically produced tetra-N-acetylchitotetraose.

Sensing and diagnostics: Developing biosensors that can detect the presence of specific chitin oligomers in complex biological samples, which could be relevant for studying plant-pathogen interactions.

The synergy between advanced glycan engineering techniques to produce pure tetra-N-acetylchitotetraose and the development of sensitive nanopore-based analytical methods will undoubtedly accelerate research into this fascinating molecule and unlock its full biotechnological potential.

Q & A

Basic Research Questions

Q. What established methods are used to synthesize and characterize Chitotetraose, tetra-N-acetyl in laboratory settings?

- Methodological Answer : Chemical synthesis typically involves stepwise glycosylation reactions using protected GlcNAc monomers, followed by deprotection and purification via size-exclusion chromatography. Characterization employs nuclear magnetic resonance (NMR) to confirm β-(1,4) linkages and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for molecular weight validation. High-performance liquid chromatography (HPLC) is critical for assessing purity, particularly in distinguishing anomeric forms (e.g., α vs. β configurations) .

Q. How is this compound utilized as a substrate in enzymatic assays to study glycoside hydrolase mechanisms?

- Methodological Answer : The compound serves as a model substrate for chitinases and lysozymes. Hydrolysis assays monitor product formation (e.g., chitobiose) via HPLC with refractive index detection, enabling kinetic analysis of enzyme activity. Anomeric configuration of products (retention or inversion) is resolved using HPLC under conditions that separate α- and β-anomers, providing mechanistic insights into enzyme catalysis .

Q. What role does this compound play in studying bacterial signaling pathways, such as rhizobial nodulation?

- Methodological Answer : In Rhizobium meliloti, the compound mimics the core structure of Nod factors. Sulfotransferase assays (e.g., NodH enzyme activity) use radiolabeled sulfate donors to track sulfation at specific positions, followed by thin-layer chromatography (TLC) or autoradiography to confirm modifications .

Advanced Research Questions

Q. How can contradictions in reported anomeric configuration outcomes during enzymatic hydrolysis of this compound be resolved experimentally?

- Methodological Answer : Discrepancies often arise from mutarotation equilibria or assay timing. Time-resolved HPLC analysis (e.g., sampling at 5 min vs. 24 h post-reaction) distinguishes transient α-anomer accumulation from equilibrium β-anomer dominance. Coupled with circular dichroism (CD) spectroscopy, this clarifies whether hydrolysis follows retaining or inverting mechanisms .

Q. What strategies optimize X-ray crystallography studies of this compound bound to lectins or chitinases?

- Methodological Answer : Co-crystallization requires saturating protein-binding sites with the ligand. Molecular replacement software (e.g., Phaser) uses homologous protein structures as search models. Anomalous dispersion phasing may be needed if heavy-atom derivatives are absent. Resolution of ligand electron density maps is enhanced by cryo-cooling and high-intensity X-ray sources (e.g., synchrotrons) .

Q. How do researchers address conflicting data on this compound’s binding affinity across homologous proteins?

- Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide complementary affinity measurements. SPR quantifies binding kinetics (ka/kd), while ITC directly measures thermodynamic parameters (ΔH, ΔS). Discrepancies are resolved by controlling buffer conditions (e.g., ionic strength, pH) and validating ligand purity via orthogonal methods (e.g., NMR, MS) .

Data Analysis and Interpretation

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.